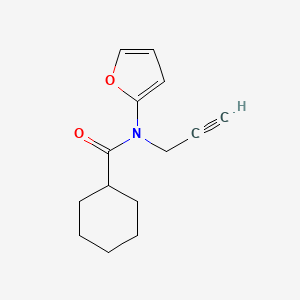
N-(Furan-2-yl)-N-(prop-2-yn-1-yl)cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
furanylcyclohexanecarboxamide , is a synthetic organic compound. Its chemical structure consists of a furan ring, a cyclohexane ring, and an amide functional group. The furan ring imparts aromaticity, while the amide group confers hydrogen bonding capability.
Métodos De Preparación
a. Synthetic Routes
Several synthetic routes exist for the preparation of furanylcyclohexanecarboxamide. Here are two common methods:
-
Amide Formation from Furan and Propargylamine
- Furan reacts with propargylamine in the presence of a suitable base (such as sodium hydroxide or potassium carbonate) to form the amide.
- The reaction proceeds via nucleophilic attack of the furan oxygen on the propargyl carbon.
- The resulting product is furanylcyclohexanecarboxamide.
- !Reaction Scheme
-
Cyclohexanecarboxylic Acid Derivative Approach
- Starting with cyclohexanecarboxylic acid, the carboxylic acid group is activated (e.g., by converting it to an acid chloride or anhydride).
- The activated acid reacts with furan in the presence of a base or coupling agent (such as DCC or EDC) to form the amide.
- This method allows for the introduction of various substituents on the cyclohexane ring.
- !Reaction Scheme
b. Industrial Production
Industrial-scale production typically involves the second method due to its versatility and ease of scalability.
Análisis De Reacciones Químicas
Furanylcyclohexanecarboxamide undergoes various chemical reactions:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the furan ring yields the corresponding dihydrofuran derivative.
Substitution: The amide nitrogen can undergo nucleophilic substitution reactions.
Hydrolysis: Hydrolysis of the amide bond leads to cyclohexanecarboxylic acid and furan amine.
Common reagents and conditions depend on the specific reaction type.
Aplicaciones Científicas De Investigación
Furanylcyclohexanecarboxamide finds applications in:
Medicinal Chemistry: It may serve as a scaffold for designing bioactive compounds.
Pesticide Development: Furan-containing compounds exhibit pesticidal properties.
Polymer Chemistry: Incorporation into polymers for specific properties.
Flavor and Fragrance Industry: Furan derivatives contribute to flavors and aromas.
Mecanismo De Acción
The exact mechanism of action remains an active area of research. potential molecular targets include enzymes, receptors, or cellular pathways influenced by furanylcyclohexanecarboxamide.
Comparación Con Compuestos Similares
Furanylcyclohexanecarboxamide stands out due to its furan-cyclohexane hybrid structure. Similar compounds include furan derivatives, amides, and cyclohexanecarboxamides.
Propiedades
Número CAS |
62187-51-3 |
|---|---|
Fórmula molecular |
C14H17NO2 |
Peso molecular |
231.29 g/mol |
Nombre IUPAC |
N-(furan-2-yl)-N-prop-2-ynylcyclohexanecarboxamide |
InChI |
InChI=1S/C14H17NO2/c1-2-10-15(13-9-6-11-17-13)14(16)12-7-4-3-5-8-12/h1,6,9,11-12H,3-5,7-8,10H2 |
Clave InChI |
HFJSZWFSWUAZPZ-UHFFFAOYSA-N |
SMILES canónico |
C#CCN(C1=CC=CO1)C(=O)C2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{2-[(3-Amino-1-imino-1H-isoindol-6-yl)sulfanyl]ethoxy}ethan-1-ol](/img/structure/B12898313.png)
![2-[Bis(2-methoxyphenyl)phosphanyl]benzaldehyde](/img/structure/B12898319.png)
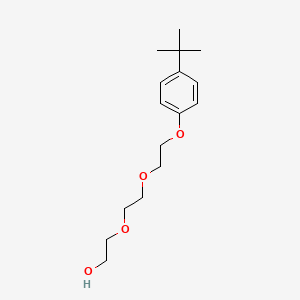

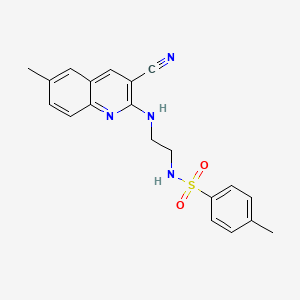
![2,7-Dichloroimidazo[1,2-c]pyrimidin-5-amine](/img/structure/B12898342.png)
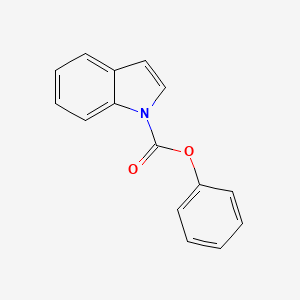
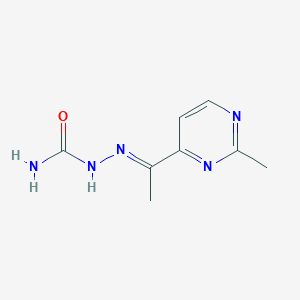

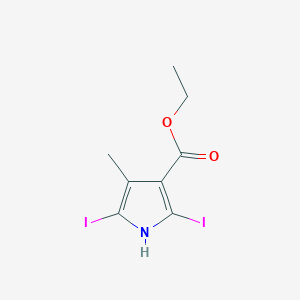
![4-Bromo-2-trifluoromethylbenzo[h]quinoline](/img/structure/B12898379.png)
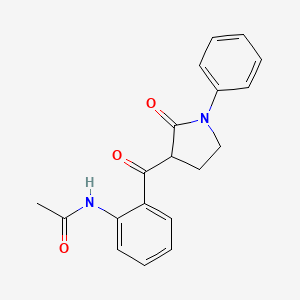
![1,2-Diphenylimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B12898382.png)
![Furo[3,4-d]pyrrolo[2,1-b]oxazole](/img/structure/B12898386.png)
